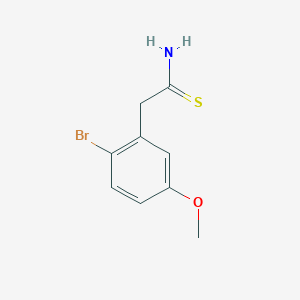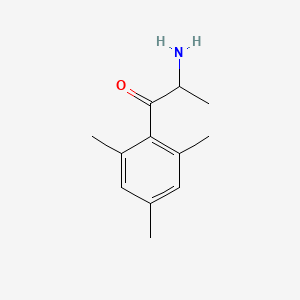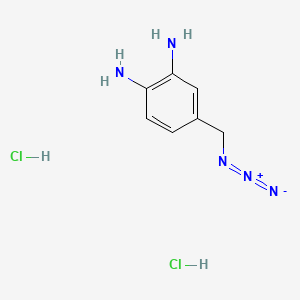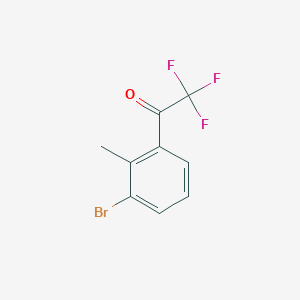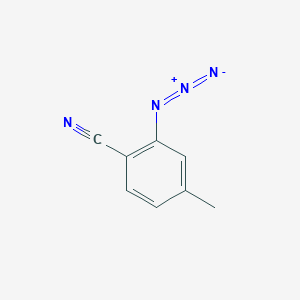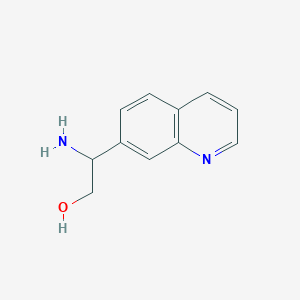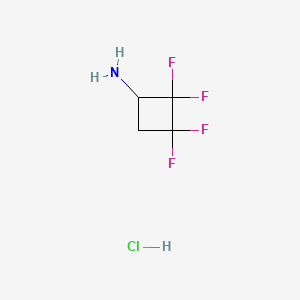
4-(2,6-Dimethylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylphenyl)butan-2-one is an organic compound with the molecular formula C₁₂H₁₆O It is a ketone derivative characterized by a butan-2-one backbone substituted with a 2,6-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylbenzoyl chloride with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
化学反应分析
Types of Reactions
4-(2,6-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-(2,6-Dimethylphenyl)butanoic acid.
Reduction: 4-(2,6-Dimethylphenyl)butan-2-ol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(2,6-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,6-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2,6-Dimethylcyclohexyl)butan-2-one
- 4-(2,6-Difluorophenyl)butan-2-one
- 4-(2,6-Dimethylphenyl)but-3-en-2-one
Uniqueness
4-(2,6-Dimethylphenyl)butan-2-one is unique due to its specific substitution pattern and the presence of the butan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.
属性
CAS 编号 |
832712-90-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
4-(2,6-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-6H,7-8H2,1-3H3 |
InChI 键 |
QZDBKSCHXHWOMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


